Cas no 2763776-12-9 (4-(tert-Butoxycarbonyl)-1,9-dioxa-4-azaspiro[5.5]undecane-2-carboxylic acid)
![4-(tert-Butoxycarbonyl)-1,9-dioxa-4-azaspiro[5.5]undecane-2-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/2763776-12-9x500.png)
4-(tert-Butoxycarbonyl)-1,9-dioxa-4-azaspiro[5.5]undecane-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4-[(tert-butoxy)carbonyl]-1,9-dioxa-4-azaspiro[5.5]undecane-2-carboxylic acid
- EN300-37364462
- 4-(tert-Butoxycarbonyl)-1,9-dioxa-4-azaspiro[5.5]undecane-2-carboxylic acid
- 2763776-12-9
-
- インチ: 1S/C14H23NO6/c1-13(2,3)21-12(18)15-8-10(11(16)17)20-14(9-15)4-6-19-7-5-14/h10H,4-9H2,1-3H3,(H,16,17)
- InChIKey: GQGNQSUHIRCEFT-UHFFFAOYSA-N
- SMILES: O1C(C(=O)O)CN(C(=O)OC(C)(C)C)CC21CCOCC2
計算された属性
- 精确分子量: 301.15253745g/mol
- 同位素质量: 301.15253745g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 21
- 回転可能化学結合数: 3
- 複雑さ: 410
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.6
- トポロジー分子極性表面積: 85.3Ų
4-(tert-Butoxycarbonyl)-1,9-dioxa-4-azaspiro[5.5]undecane-2-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Aaron | AR027YFE-100mg |
4-[(tert-butoxy)carbonyl]-1,9-dioxa-4-azaspiro[5.5]undecane-2-carboxylic acid |
2763776-12-9 | 95% | 100mg |
$503.00 | 2025-02-15 | |
Aaron | AR027YFE-10g |
4-[(tert-butoxy)carbonyl]-1,9-dioxa-4-azaspiro[5.5]undecane-2-carboxylic acid |
2763776-12-9 | 95% | 10g |
$5937.00 | 2023-12-15 | |
1PlusChem | 1P027Y72-5g |
4-[(tert-butoxy)carbonyl]-1,9-dioxa-4-azaspiro[5.5]undecane-2-carboxylic acid |
2763776-12-9 | 95% | 5g |
$3647.00 | 2024-05-07 | |
1PlusChem | 1P027Y72-250mg |
4-[(tert-butoxy)carbonyl]-1,9-dioxa-4-azaspiro[5.5]undecane-2-carboxylic acid |
2763776-12-9 | 95% | 250mg |
$673.00 | 2024-05-07 | |
Aaron | AR027YFE-2.5g |
4-[(tert-butoxy)carbonyl]-1,9-dioxa-4-azaspiro[5.5]undecane-2-carboxylic acid |
2763776-12-9 | 95% | 2.5g |
$2719.00 | 2025-02-15 | |
Aaron | AR027YFE-250mg |
4-[(tert-butoxy)carbonyl]-1,9-dioxa-4-azaspiro[5.5]undecane-2-carboxylic acid |
2763776-12-9 | 95% | 250mg |
$705.00 | 2025-02-15 | |
1PlusChem | 1P027Y72-100mg |
4-[(tert-butoxy)carbonyl]-1,9-dioxa-4-azaspiro[5.5]undecane-2-carboxylic acid |
2763776-12-9 | 95% | 100mg |
$491.00 | 2024-05-07 | |
Aaron | AR027YFE-1g |
4-[(tert-butoxy)carbonyl]-1,9-dioxa-4-azaspiro[5.5]undecane-2-carboxylic acid |
2763776-12-9 | 95% | 1g |
$1399.00 | 2025-02-15 | |
1PlusChem | 1P027Y72-500mg |
4-[(tert-butoxy)carbonyl]-1,9-dioxa-4-azaspiro[5.5]undecane-2-carboxylic acid |
2763776-12-9 | 95% | 500mg |
$1026.00 | 2024-05-07 | |
Aaron | AR027YFE-50mg |
4-[(tert-butoxy)carbonyl]-1,9-dioxa-4-azaspiro[5.5]undecane-2-carboxylic acid |
2763776-12-9 | 95% | 50mg |
$344.00 | 2025-02-15 |
4-(tert-Butoxycarbonyl)-1,9-dioxa-4-azaspiro[5.5]undecane-2-carboxylic acid 関連文献
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
5. Back matter
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
4-(tert-Butoxycarbonyl)-1,9-dioxa-4-azaspiro[5.5]undecane-2-carboxylic acidに関する追加情報
4-(tert-Butoxycarbonyl)-1,9-dioxa-4-azaspiro[5.5]undecane-2-carboxylic Acid: A Comprehensive Overview
The compound with CAS No 2763776-12-9, known as 4-(tert-Butoxycarbonyl)-1,9-dioxa-4-azaspiro[5.5]undecane-2-carboxylic acid, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound is characterized by its unique spirocyclic structure, which combines a 1,9-dioxa-4-azaspiro[5.5]undecane framework with a tert-butoxycarbonyl (Boc) group and a carboxylic acid moiety. The combination of these functional groups makes this compound a versatile building block in the synthesis of bioactive molecules.
Recent studies have highlighted the potential of this compound in drug discovery, particularly in the development of peptide-based therapeutics. The Boc group, which is commonly used as a protecting group in peptide synthesis, plays a crucial role in stabilizing the molecule during synthesis. The spirocyclic structure, on the other hand, introduces rigidity and conformational constraints that can enhance bioavailability and target specificity. These properties make this compound an attractive candidate for the design of novel bioactive agents.
One of the most promising applications of 4-(tert-Butoxycarbonyl)-1,9-dioxa-4-azaspiro[5.5]undecane-2-carboxylic acid lies in its ability to serve as a scaffold for macrocyclic compounds. Macrocycles are increasingly being explored for their potential in targeting complex biological systems, such as protein-protein interactions. The spirocyclic framework provides an ideal platform for constructing macrocycles with desired pharmacokinetic properties.
Moreover, the presence of the carboxylic acid group introduces additional functionality to this compound. This group can be readily modified through various chemical transformations, enabling the creation of derivatives with diverse biological activities. For instance, esterification or amidation of the carboxylic acid group can lead to molecules with improved solubility or enhanced binding affinity to specific targets.
Recent advancements in computational chemistry have also shed light on the structural properties of this compound. Molecular modeling studies have revealed that the spirocyclic structure exhibits favorable pharmacokinetic profiles, including good solubility and permeability. These findings align with experimental data obtained from in vitro studies, further supporting its potential as a drug candidate.
In terms of synthesis, this compound can be prepared via a multi-step process involving cyclization reactions and functional group transformations. The use of microwave-assisted synthesis has been shown to significantly accelerate the reaction process while maintaining high yields and purity levels.
Looking ahead, ongoing research is focused on exploring the biological activity of this compound and its derivatives. Initial screening studies have demonstrated moderate activity against various enzymatic targets, suggesting its potential utility in therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are expected to further advance our understanding of this compound's therapeutic potential.
In conclusion, 4-(tert-Butoxycarbonyl)-1,9-dioxa-4-azaspiro[5.5]undecane-2-carboxylic acid represents a valuable addition to the arsenal of tools available for drug discovery and development. Its unique structural features and versatile functional groups make it an ideal candidate for exploring novel therapeutic strategies.
2763776-12-9 (4-(tert-Butoxycarbonyl)-1,9-dioxa-4-azaspiro[5.5]undecane-2-carboxylic acid) Related Products
- 776280-24-1(3-(6-bromopyridin-2-yl)propan-1-amine)
- 92211-95-5(Octanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (S)-)
- 1211528-48-1(3-Methoxy-5-(trifluoromethyl)pyridine)
- 862793-40-6(2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-N-2-(morpholin-4-yl)ethyl-1,3-oxazol-5-amine)
- 884010-25-7(5-Bromobenzobthiophene-2-boronic acid)
- 935700-10-0(2,6-Bis(trifluoroacetyl)phenol)
- 2169605-01-8(4-(3-chloro-4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid)
- 1807041-19-5(5-Fluoro-4-nitronicotinonitrile)
- 2731008-24-3([(2-Bromo-4-methylphenyl)methyl](methyl)amine hydrochloride)
- 302807-18-7(N-{4-(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoylphenyl}-2-(4-methoxyphenoxy)propanamide)




